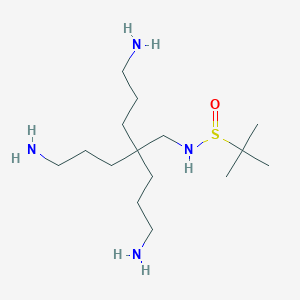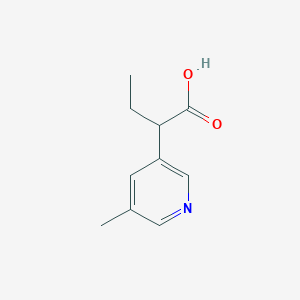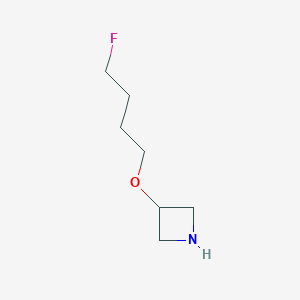
3-(4-Fluorobutoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorobutoxy)azetidine is a chemical compound with the molecular formula C7H14FNO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of a fluorobutoxy group in this compound adds further interest due to the influence of fluorine on the compound’s chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(4-Fluorobutoxy)azetidine, often involves cyclization reactions. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another approach involves the use of Grignard reagents and strain-release homologation . For example, the reaction of azabicyclo[1.1.0]butane with electrophilic coupling partners can yield substituted azetidines through a strain-release-driven anion relay sequence .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions
3-(4-Fluorobutoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the fluorobutoxy group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(4-Fluorobutoxy)azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
作用機序
The mechanism of action of 3-(4-Fluorobutoxy)azetidine involves its interaction with molecular targets through its azetidine ring and fluorobutoxy group. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in various biochemical pathways . The fluorobutoxy group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
類似化合物との比較
3-(4-Fluorobutoxy)azetidine can be compared with other azetidines and related compounds:
Azetidine: The parent compound, azetidine, lacks the fluorobutoxy group and has different reactivity and stability properties.
2-Azetidinone:
N-Substituted Azetidines: These compounds have various substituents on the nitrogen atom, affecting their chemical behavior and applications.
The uniqueness of this compound lies in the presence of the fluorobutoxy group, which imparts distinct chemical and biological properties compared to other azetidines.
特性
分子式 |
C7H14FNO |
|---|---|
分子量 |
147.19 g/mol |
IUPAC名 |
3-(4-fluorobutoxy)azetidine |
InChI |
InChI=1S/C7H14FNO/c8-3-1-2-4-10-7-5-9-6-7/h7,9H,1-6H2 |
InChIキー |
RXHKDYFJIAKPCA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



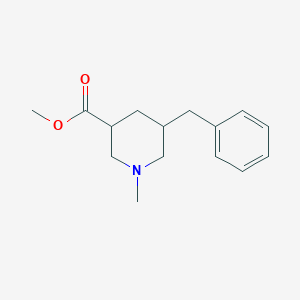
![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)
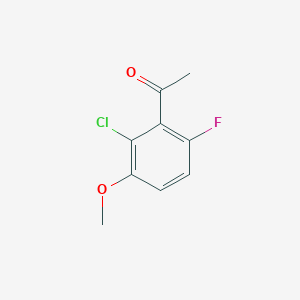
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)
![(2E)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B13090038.png)

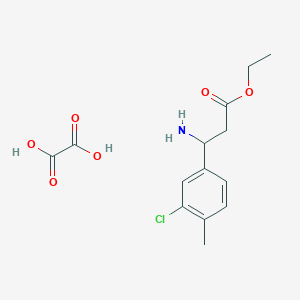
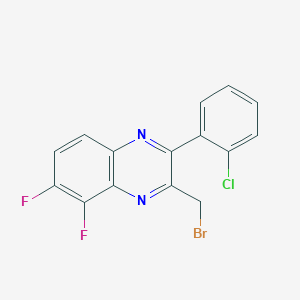
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13090051.png)
![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
